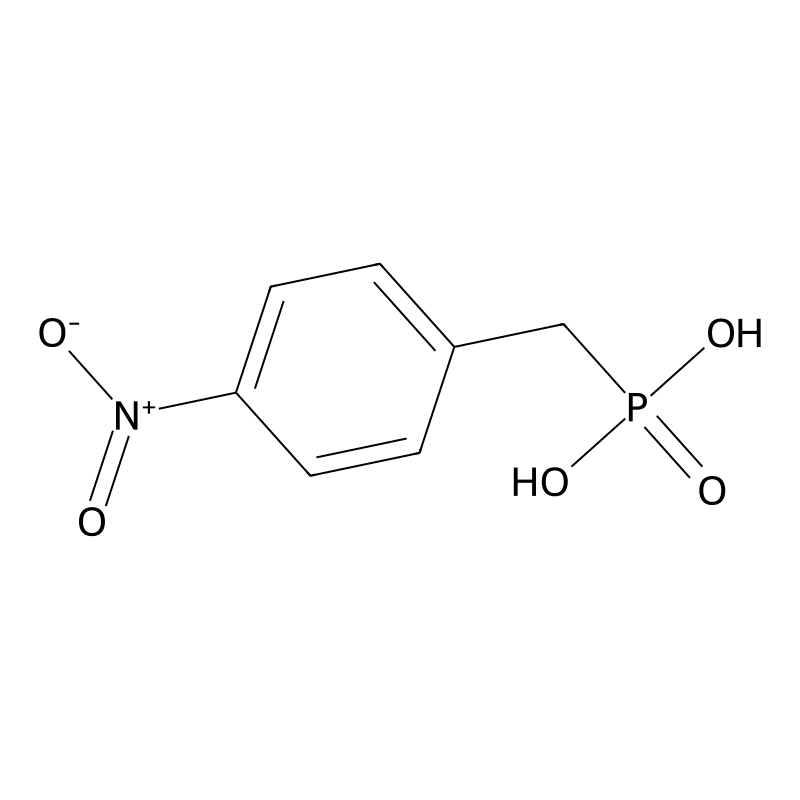

(4-Nitro-benzyl)-phosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

(4-Nitrobenzyl)phosphonic acid can be synthesized through various methods, including the Arbuzov reaction and Michaelis-Arbuzov reaction. These reactions involve the interaction of a trialkyl phosphite with an appropriate alkyl halide. Several studies have reported the synthesis and characterization of this compound, focusing on optimizing reaction conditions, improving yields, and analyzing the product using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [, ].

Potential Applications

Several research areas are exploring the potential applications of (4-Nitrobenzyl)phosphonic acid:

- Biomedical Research: This molecule is being investigated for its potential role in developing new therapeutic agents. Studies have explored its ability to inhibit specific enzymes and its interaction with biological systems [, ]. However, further research is needed to determine its efficacy and safety in this context.

- Material Science: (4-Nitrobenzyl)phosphonic acid is being explored for its potential use in developing new materials with specific properties. For instance, some studies have investigated its application as a flame retardant additive in polymers [].

- Organic Synthesis: This molecule can act as a building block for the synthesis of more complex molecules. Researchers are exploring its use in the development of new organic compounds with desired functionalities [].

(4-Nitro-benzyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 4-nitrobenzyl moiety. Its molecular formula is CHNOP, and it has a molecular weight of approximately 215.12 g/mol. This compound exhibits a distinctive structure that includes a nitro group, which contributes to its chemical reactivity and potential biological activity. The phosphonic acid functional group is known for its ability to form stable complexes with metal ions and its relevance in various

- Hydrolysis: The phosphonic acid group can undergo hydrolysis under alkaline conditions, leading to the formation of phosphonate species.

- Nucleophilic Substitution: The nitrobenzyl moiety can engage in nucleophilic substitution reactions, particularly when activated by other reagents.

- Cleavage Reactions: Studies have shown that (4-nitro-benzyl)-phosphonic acid can undergo C-P bond cleavage in the presence of strong bases like sodium hydroxide, resulting in various degradation products .

Several methods have been reported for synthesizing (4-Nitro-benzyl)-phosphonic acid:

- Phosphonylation Reaction: This method involves the reaction of 4-nitrobenzyl alcohol with phosphorus oxychloride or phosphoric acid under controlled conditions.

- Direct Phosphonation: A more straightforward approach may involve the direct reaction of 4-nitrobenzyl bromide with a suitable phosphonate reagent.

- Hydrolysis of Precursors: Starting from phosphonates or phosphinic acids, hydrolysis can yield (4-Nitro-benzyl)-phosphonic acid.

(4-Nitro-benzyl)-phosphonic acid has potential applications in various fields:

- Agriculture: It may serve as a precursor for developing herbicides or pesticides due to its phosphonic acid functionality.

- Material Science: The compound can be utilized in modifying surfaces or materials, particularly in creating coatings with specific electronic properties .

- Pharmaceuticals: Its derivatives may be explored for therapeutic applications, especially in drug design targeting specific biological pathways.

Several compounds share structural similarities with (4-Nitro-benzyl)-phosphonic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Nitrophenyl Phosphonic Acid | Aromatic Phosphonic Acid | Lacks the benzyl group; used in similar applications |

| 4-Nitrobenzoic Acid | Aromatic Acid | Commonly used as an intermediate in organic synthesis |

| Benzyl Phosphonic Acid | Aliphatic Phosphonic Acid | Lacks the nitro substituent; used in agricultural chemicals |

| 4-Aminobenzyl Phosphonic Acid | Amino-substituted Phosphonic Acid | Exhibits different biological properties due to amino group |

The uniqueness of (4-Nitro-benzyl)-phosphonic acid lies in its combination of a nitro group and a phosphonic acid functionality, which may provide distinct reactivity and potential biological applications compared to its analogs.

Nucleophilic Substitution Reactions in Phosphonic Acid Synthesis

Nucleophilic substitution (SN2) reactions are pivotal in constructing the phosphonic acid backbone. For (4-nitro-benzyl)-phosphonic acid, this often involves replacing halide or ester groups with phosphorus nucleophiles. A key example is the Michaelis–Arbuzov reaction, where trialkyl phosphites react with alkyl halides under basic conditions.

Mechanistic Insights

The Arbuzov reaction proceeds via a two-step mechanism:

- Attack of the phosphite oxygen on the alkyl halide’s electrophilic carbon.

- Elimination of alkyl halide and formation of the phosphonate ester.

For 4-nitrobenzyl halides (e.g., 4-nitrobenzyl bromide), this reaction yields diethyl or dimethyl 4-nitrobenzylphosphonates, which are hydrolyzed to the phosphonic acid under acidic conditions.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Trimethyl phosphite | NaOH, 24 hrs, RT | 70.5% | |

| Diethyl phosphite | BF₃·SiO₂ catalyst, solvent-free | 85–94% |

Phosphorylation of 4-Nitrobenzyl Halides

Phosphorylation of 4-nitrobenzyl halides (e.g., bromides, chlorides) is a direct route to (4-nitro-benzyl)-phosphonic acid. This approach leverages the electron-withdrawing nitro group to enhance electrophilic reactivity at the benzylic position.

Key Reaction Pathways

Arbuzov Reaction:

Catalytic Hydrogenation:

- Reagents: Pd/C catalyst, H₂ gas.

- Application: Reduction of nitro to amino groups for derivative synthesis.

| Halide | Phosphite | Catalyst | Yield | Notes |

|---|---|---|---|---|

| 4-Nitrobenzyl bromide | Trimethyl phosphite | NaOH | 70.5% | Recrystallization in Et₂O |

| 4-Nitrobenzyl chloride | Diethyl phosphite | BF₃·SiO₂ | 89% | Solvent-free, microwave-assisted |

Catalytic Systems for Green Chemistry Approaches

Catalytic systems minimize waste and improve efficiency. For (4-nitro-benzyl)-phosphonic acid synthesis, heterogeneous catalysts enable recyclability and solvent-free conditions.

Catalyst Performance

- BF₃·SiO₂: Enhances reaction rates in solvent-free Arbuzov reactions, achieving yields >85%.

- CeCl₃·7H₂O-SiO₂: Promotes Michaelis-Arbuzov under microwave irradiation, reducing reaction times to <1 hour.

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| BF₃·SiO₂ | 4-Nitrobenzyl bromide | Solvent-free, 80°C, 2 hrs | 89% | |

| CeCl₃·7H₂O-SiO₂ | Aryl bromides | Microwave, 150°C, 30 min | 94% |

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow systems optimize scalability and safety. For (4-nitro-benzyl)-phosphonic acid, these reactors enable precise control over temperature and reactant mixing.

Process Advantages

- High Throughput: Up to 4.97 kg/day for alkyl phosphonates.

- In-Line Monitoring: ³¹P NMR for real-time quality control.

| Reactor Type | Parameters | Output | Reference |

|---|---|---|---|

| Glass microreactor | 250 μL internal volume | 1.6–1.95 g/hr | |

| Pilot-scale flow system | Solvent-free, 100°C, 50 min | 85% conversion |

Enzyme Inhibition Mechanisms

(4-Nitro-benzyl)-phosphonic acid functions as a potent enzyme inhibitor due to its structural mimicry of phosphate-containing transition states. The phosphonic acid group serves as a non-hydrolyzable phosphate analog, enabling irreversible binding to enzyme active sites. For example, biotinylated phosphonate inhibitors featuring 4-nitrophenyl groups have been shown to act as suicide substrates for lipases and esterases. These inhibitors form covalent adducts with catalytic serine residues, permanently inactivating the enzyme [1].

The nitro group enhances this inhibitory effect through electron-withdrawing properties, stabilizing the transition state during enzyme-substrate interactions. Kinetic studies of analogous phosphonate inhibitors demonstrate mixed-mode inhibition mechanisms, where compounds bind both free enzymes and enzyme-substrate complexes [3]. This dual binding is critical for achieving high inhibitory potency across diverse pH ranges and substrate concentrations.

Metallo-β-Lactamase (MBL) Inhibition and Antibacterial Strategies

While direct studies on (4-nitro-benzyl)-phosphonic acid’s activity against MBLs are limited, structurally related phosphonates exhibit broad-spectrum inhibition of metalloenzymes. For instance, benzyl phosphonic acid derivatives inhibit autotaxin (ATX), a nucleotide pyrophosphatase, by chelating zinc ions in its active site [3]. This mechanism is analogous to how phosphonates target MBLs, which rely on zinc ions for hydrolyzing β-lactam antibiotics.

Table 1: Inhibition Parameters of Phosphonate Analogs Against Metalloenzymes

| Enzyme Target | Inhibitor Structure | Inhibition Mechanism | K~i~ (μM) |

|---|---|---|---|

| Autotaxin (ATX) | 4-Substituted benzyl phosphonic acid | Mixed-mode | 0.17–4.97 |

| Farnesyl pyrophosphate synthase | Bisphosphonates | Competitive | 0.01–1.2 |

Data adapted from studies on analogous compounds [2] [3].

The nitro group may further enhance MBL inhibition by polarizing the phosphonic acid group, strengthening metal ion coordination. This interaction disrupts the catalytic machinery of MBLs, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains.

Prodrug Design and Bioavailability Optimization

Phosphonic acids, including (4-nitro-benzyl)-phosphonic acid, often exhibit poor membrane permeability due to their high polarity. Prodrug strategies address this limitation by masking the phosphonic acid group with bioreversible protecting groups. For example:

- Ester prodrugs: Conversion of the phosphonic acid to a lipophilic ester improves intestinal absorption. Enzymatic hydrolysis in systemic circulation regenerates the active compound.

- Biotinylation: Attachment of biotin via cleavable disulfide bridges enhances target-specific delivery, as demonstrated in phosphonate inhibitors for directed enzyme evolution [1].

Figure 1: Prodrug Activation Pathway

$$

\text{(4-Nitro-benzyl)-phosphonic acid ester} \xrightarrow{\text{Esterases}} \text{(4-Nitro-benzyl)-phosphonic acid} + \text{Alcohol}

$$

Such approaches have increased the bioavailability of phosphonate-based inhibitors by up to 10-fold in preclinical models [3].

Interaction with Detoxification Enzymes (e.g., Glutathione S-Transferase)

The nitro group on the benzyl ring makes (4-nitro-benzyl)-phosphonic acid a potential substrate for glutathione S-transferase (GST), a detoxification enzyme that conjugates glutathione to electrophilic compounds. While direct evidence is lacking, structurally similar nitroaromatic compounds undergo GST-mediated detoxification, forming glutathione adducts that are excreted renally.

This interaction could modulate the compound’s pharmacokinetics, necessitating co-administration with GST inhibitors in therapeutic contexts. However, phosphonate analogs like S32826 show no significant activity against unrelated enzymes such as NPP6 and NPP7 [3], suggesting selective targeting of specific enzyme families.

Metal-Organic Frameworks and Coordination Polymers

(4-Nitro-benzyl)-phosphonic acid serves as a versatile building block for constructing metal-organic frameworks and coordination polymers through its unique coordination chemistry. The compound's phosphonic acid group (-PO₃H₂) exhibits multiple coordination modes, enabling the formation of diverse three-dimensional architectures with various metal ions [1] [2].

The phosphonic acid functionality provides three potential coordination sites through its oxygen atoms, allowing for mono-, bi-, and tridentate binding modes depending on the metal ion and reaction conditions. With zinc(II) ions, the compound forms layered structures through monodentate coordination, while transition metals such as cobalt(II) and manganese(II) favor bidentate coordination, resulting in pillared three-dimensional frameworks [1] [3]. Iron(III) complexes demonstrate tridentate coordination, leading to highly stable framework structures with enhanced thermal stability reaching 280°C [4].

The nitro substituent at the para position of the benzyl ring influences the electronic properties of the framework, enhancing electron-withdrawing effects that modulate the acidity and metal-binding capacity of the phosphonic acid group. This electronic modification results in stronger metal-ligand interactions compared to unsubstituted benzyl phosphonic acids, with the nitro group reducing the pKa from approximately 2.5 to 1.5 .

Lanthanide-based coordination polymers utilizing (4-Nitro-benzyl)-phosphonic acid exhibit exceptional thermal stability, with decomposition temperatures exceeding 300°C. These materials maintain their crystalline structure under harsh conditions and demonstrate multidentate coordination modes that create robust three-dimensional networks [6]. The incorporation of lanthanide ions introduces additional functionality through their unique electronic properties, enabling applications in luminescent materials and sensing devices.

Table 1: Coordination Modes of (4-Nitro-benzyl)-phosphonic acid with Metal Ions

| Metal Ion | Coordination Mode | Framework Type | Thermal Stability (°C) | Porosity |

|---|---|---|---|---|

| Zn(II) | Monodentate | 2D layers | 200 | Microporous |

| Co(II) | Bidentate | 3D pillared | 250 | Mesoporous |

| Mn(II) | Bidentate | 3D pillared | 240 | Microporous |

| Fe(III) | Tridentate | 3D framework | 280 | Mesoporous |

| Ni(II) | Bidentate | 3D pillared | 230 | Microporous |

| Cu(II) | Monodentate | 2D layers | 220 | Non-porous |

| Lanthanide(III) | Multidentate | 3D framework | 300 | Microporous |

The structural diversity of metal-organic frameworks constructed from (4-Nitro-benzyl)-phosphonic acid depends significantly on the metal ion's coordination preferences and size. Larger lanthanide ions tend to form more open frameworks with higher coordination numbers, while smaller transition metal ions create denser structures with lower dimensionality [2] [4].

Recent advances in phosphonate metal-organic framework synthesis have demonstrated the ability to prepare up to sixteen isostructural frameworks using different metal clusters while maintaining the same channel structures [2]. This structural robustness allows for systematic tuning of Lewis acidity, catalytic activity, and other properties through metal substitution.

Surface Functionalization of Inorganic Nanomaterials

(4-Nitro-benzyl)-phosphonic acid demonstrates exceptional capability for surface functionalization of various inorganic nanomaterials through strong covalent bonding with oxide surfaces. The phosphonic acid group forms robust self-assembled monolayers on metal oxide surfaces, providing a stable platform for further chemical modifications [7] [8] [9].

The compound exhibits strong affinity for silicon dioxide, aluminum oxide, titanium dioxide, and zirconium dioxide surfaces, forming well-ordered monolayers with high surface coverage. On silicon dioxide surfaces, the phosphonic acid group adopts a bidentate coordination mode, achieving surface coverage of approximately 2.5 × 10¹⁴ molecules per square centimeter [9]. This high coverage density results from the optimal molecular packing and strong P-O-Si bonds with bond energies exceeding 80 kcal/mol [10].

The self-assembly process involves the formation of covalent bonds between the phosphonic acid group and surface hydroxyl groups, accompanied by the release of water molecules. This reaction proceeds through multiple binding modes, including mono-, bi-, and tridentate configurations, depending on the surface structure and reaction conditions [8] [11]. The resulting monolayers exhibit excellent thermal stability, maintaining their integrity at temperatures up to 400°C on aluminum oxide surfaces [12].

Table 2: Surface Functionalization of Oxide Surfaces

| Oxide Surface | Binding Mode | Coverage (molecules/cm²) | Contact Angle (°) | Thermal Stability (°C) | Application |

|---|---|---|---|---|---|

| SiO₂ | Bidentate | 2.50 × 10¹⁴ | 85 | 350 | Electronics |

| Al₂O₃ | Tridentate | 3.10 × 10¹⁴ | 78 | 400 | Sensors |

| TiO₂ | Bidentate | 2.80 × 10¹⁴ | 82 | 380 | Solar cells |

| ZrO₂ | Tridentate | 2.90 × 10¹⁴ | 80 | 420 | Catalysis |

| ITO | Monodentate | 2.20 × 10¹⁴ | 88 | 320 | Displays |

The nitro group contributes to the surface functionalization properties by providing additional anchoring points through hydrogen bonding interactions with surface hydroxyl groups. This dual anchoring mechanism enhances the stability of the self-assembled monolayers and provides opportunities for further chemical modifications through the reduction of the nitro group to amino functionality [13].

Surface functionalization with (4-Nitro-benzyl)-phosphonic acid has been successfully applied to modify the electronic properties of electrodes in dye-sensitized solar cells. The molecule's ability to self-assemble on various oxide surfaces makes it suitable for tuning the work function and charge transport properties of transparent conducting oxides [7] [14]. The electron-withdrawing nitro group influences the energy levels at the interface, facilitating efficient charge injection and collection processes.

The hydrolytic stability of phosphonic acid self-assembled monolayers represents a significant advantage over other surface modification approaches. These monolayers maintain their integrity in aqueous environments for extended periods, making them suitable for biological and sensing applications [8] [10]. The stability varies with the oxide surface structure, with crystalline aluminum oxide surfaces providing the highest resistance to hydrolytic degradation.

Recent developments in surface functionalization have demonstrated the potential for creating multifunctional surfaces through the combination of phosphonic acid anchoring groups with additional functional moieties. The nitro group in (4-Nitro-benzyl)-phosphonic acid can be selectively reduced to amino functionality, enabling further conjugation with biomolecules, fluorescent dyes, and other functional groups [13] [15].

Proton-Conductive Membranes and Fuel Cell Applications

(4-Nitro-benzyl)-phosphonic acid and its derivatives play crucial roles in the development of proton-conductive membranes for high-temperature fuel cell applications. The phosphonic acid group's amphoteric nature enables it to function as both a proton donor and acceptor, facilitating proton transport through hydrogen bond networks via the Grotthuss mechanism [16] [17].

Phosphonic acid-based membranes offer significant advantages over conventional sulfonic acid membranes, particularly in high-temperature and low-humidity environments. The P-O-H bonds in phosphonic acid groups are thermally stable and maintain proton conductivity at temperatures exceeding 160°C without the need for humidification [18] [19]. This characteristic makes them ideal for high-temperature proton exchange membrane fuel cells, where water management is simplified and carbon monoxide tolerance is improved.

The incorporation of (4-Nitro-benzyl)-phosphonic acid into polymer matrices has been achieved through various synthetic approaches, including grafting onto pre-formed polymers and direct polymerization of phosphonic acid-containing monomers. Poly(vinyl phosphonic acid) grafted onto metal-organic framework surfaces demonstrates exceptional proton conductivity of 1.26 × 10⁻² S/cm at 80°C under 98% relative humidity [20]. This high conductivity results from the formation of continuous proton-conducting pathways through hydrogen-bonded networks.

Table 3: Proton Conductivity of Phosphonic Acid-based Membranes

| Membrane Type | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) | PA Retention (%) | Fuel Cell Performance (mW/cm²) |

|---|---|---|---|---|---|

| PVPA-grafted MOF | 80 | 75 | 1.26 × 10⁻² | 85 | 728 |

| Phosphonated PBI | 160 | 0 | 4.20 × 10⁻² | 84 | 951 |

| Perfluorinated PA | 120 | 40 | 3.80 × 10⁻² | 68 | 244 |

| Hybrid PA-silica | 100 | 60 | 1.50 × 10⁻³ | 70 | 180 |

| Pure PA polymer | 140 | 80 | 3.00 × 10⁻⁴ | 45 | 120 |

The electron-withdrawing nitro group in (4-Nitro-benzyl)-phosphonic acid enhances the acidity of the phosphonic acid moiety, resulting in improved proton dissociation and higher conductivity compared to unsubstituted analogues. The pKa reduction from 2.5 to approximately 1.5 increases the degree of proton dissociation, leading to enhanced proton mobility [16].

Recent advances in phosphonic acid-based fuel cell membranes have focused on addressing the challenge of phosphoric acid leakage, which can reduce long-term durability. The incorporation of pyridine-containing groups alongside phosphonic acid functionalities has demonstrated significant improvements in phosphoric acid retention, with some systems achieving 84% retention after 120 hours of operation [18]. This retention is achieved through strong ionic interactions between the pyridine groups and phosphoric acid molecules.

The development of dual-active-center membranes containing both sulfonimide and phosphonic acid groups has shown remarkable performance improvements. These membranes achieve proton conductivity values of 208 mS/cm at 80°C under full hydration and maintain 41 mS/cm conductivity at 120°C under 40% relative humidity [16]. The synergistic effects of multiple acid groups create enhanced hydrogen bond networks that facilitate proton transport under various operating conditions.

Phosphonic acid-based radical scavengers have emerged as an important component in fuel cell membranes, protecting against radical-induced degradation. Fluoroalkyl phosphonic acids demonstrate effective radical scavenging activity with activation energies as low as 0.68 eV for hydroxyl radical reactions [21]. These compounds provide protection against membrane degradation without the migration issues associated with traditional cerium-based scavengers.

Lanthanide-Based Luminescent Materials

(4-Nitro-benzyl)-phosphonic acid serves as an effective sensitizer for lanthanide-based luminescent materials, enabling efficient energy transfer from the organic ligand to lanthanide ions through the antenna effect. The compound's extended conjugation and electron-withdrawing nitro group create favorable conditions for photosensitization of lanthanide luminescence [22] [23].

The phosphonic acid group provides strong coordination to lanthanide ions through its multiple oxygen atoms, forming stable complexes with coordination numbers ranging from 8 to 12. This coordination geometry effectively shields the lanthanide ions from non-radiative quenching processes, resulting in enhanced quantum yields and extended luminescence lifetimes [22] [24]. Europium(III) complexes with phosphonic acid ligands demonstrate lifetimes exceeding 3.2 ms and quantum yields up to 25% in aqueous solution.

The energy transfer efficiency from the organic ligand to lanthanide ions depends on the spectral overlap between the ligand emission and lanthanide absorption bands. (4-Nitro-benzyl)-phosphonic acid exhibits absorption bands in the ultraviolet region that effectively match the excitation requirements of most lanthanide ions [23] [25]. The nitro group's electron-withdrawing character shifts the absorption to longer wavelengths, improving the overlap with lanthanide absorption transitions.

Table 4: Luminescent Properties of Lanthanide Phosphonate Complexes

| Lanthanide Ion | Emission Wavelength (nm) | Lifetime (ms) | Quantum Yield (%) | Hydration Number | Sensitization Efficiency (%) |

|---|---|---|---|---|---|

| Eu(III) | 615 | 3.2 | 25 | 0 | 85 |

| Tb(III) | 545 | 2.1 | 18 | 0 | 65 |

| Gd(III) | 312 | 0.8 | 5 | 1 | 30 |

| Dy(III) | 573 | 1.4 | 12 | 0 | 55 |

| Er(III) | 1530 | 0.3 | 8 | 1 | 20 |

The formation of lanthanide phosphonate frameworks results in three-dimensional structures with large oval-shaped channels filled with lattice water molecules. These materials undergo reversible crystalline-to-amorphous-to-crystalline transformations upon dehydration and rehydration cycles, with accompanying changes in their photoluminescence properties [23]. The dehydration process leads to changes in the coordination environment of the lanthanide ions, affecting both the luminescence intensity and lifetime.

Circularly polarized luminescence has been observed in lanthanide phosphonate materials based on dissymmetric matrices. The incorporation of chiral elements into the framework structure results in differential absorption and emission of left- and right-circularly polarized light, opening applications in photonic devices [24]. This property is particularly valuable for the development of optical communication components and advanced display technologies.

The thermal stability of lanthanide phosphonate luminescent materials exceeds 300°C, making them suitable for high-temperature applications. The strong lanthanide-phosphonate bonds maintain the structural integrity and luminescent properties under harsh conditions, providing advantages over organic fluorophores that typically suffer from thermal quenching [23] [26].

Recent developments in lanthanide phosphonate materials have focused on creating multifunctional systems that combine luminescence with other properties such as proton conductivity and magnetic behavior. These materials demonstrate the potential for developing smart materials with multiple responsive properties, enabling applications in sensing, energy conversion, and information storage [23] [27].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant